molecular formula C7H13NO2 B071813 cis-2-Aminocyclohexanecarboxylic acid CAS No. 189101-43-7

cis-2-Aminocyclohexanecarboxylic acid

Cat. No.: B071813
CAS No.: 189101-43-7
M. Wt: 143.18 g/mol
InChI Key: USQHEVWOPJDAAX-RITPCOANSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Aminocyclohexanecarboxylic acid typically involves the stereoselective introduction of side chains at specific positions on the cyclohexane ring. One common method involves the ring opening of aziridine derivatives with selected nucleophiles, which provides precursors with functional groups . Another method includes the asymmetric synthesis from pyrrolobenzodiazepine-5,11-diones, which involves a series of steps including the use of dry ammonia and potassium metal under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production, with appropriate modifications to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

cis-2-Aminocyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Biological Activity

Cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC) is a conformationally constrained β-amino acid that has garnered attention for its unique structural properties and biological activities. This compound is a derivative of cyclohexane and is characterized by its ability to influence secondary structures in peptides and proteins, making it a valuable building block in foldamer chemistry.

Structural Properties

Cis-ACHC exhibits distinct conformational preferences that contribute to its biological activity. The compound can adopt various helical forms depending on the surrounding environment and the presence of other amino acids. Its ability to form stable secondary structures is crucial for its function in biological systems.

1. Helical Preference and Stability

Research has shown that cis-ACHC can stabilize specific helical conformations in peptides. For instance, studies involving heterochiral pentamers of cis-ACHC demonstrated that these oligomers could adopt left-handed (M) or right-handed (P) helical structures depending on solvent polarity and the arrangement of amino acid residues. In particular, the presence of aza-substitutions influenced the helical handedness, with varying populations of M and P helices observed in different solvents like chloroform, acetonitrile, and DMSO .

2. Metal Chelation

Cis-ACHC has been investigated for its ability to form metal chelates with divalent metals. The binding ratios were found to be 2:1, indicating a strong interaction between cis-ACHC and metal ions. This property suggests potential applications in drug delivery systems and catalysis .

3. Transporter Interaction

The interaction of cis-ACHC with amino acid transporters has been explored, particularly its role as a substrate or inhibitor for the PAT2 transporter (SLC36A2). Studies indicated that derivatives of cis-ACHC could act as non-transported inhibitors, affecting the transport of proline and glycine in renal proximal tubules . Such interactions highlight the physiological relevance of cis-ACHC in amino acid metabolism.

Case Studies

Study Focus Findings
Park & Kang (2023)Helix preferenceDemonstrated that cis-ACHC forms stable left-handed helices under certain conditions, influenced by solvent polarity .
Metal Chelation StudyMetal bindingFound that cis-ACHC forms stable chelates with divalent metals at a 2:1 ratio .
PAT2 Transport StudyAmino acid transportIdentified cis-ACHC derivatives as non-transported inhibitors affecting proline uptake .

Research Findings

Recent studies have expanded the understanding of cis-ACHC's biological activity:

  • Conformational Analysis : The conformational flexibility of cis-ACHC allows it to participate in diverse structural motifs, which may be exploited in peptide design for therapeutic applications.
  • Secondary Structure Influence : Cis-ACHC has been shown to significantly affect the secondary structure of peptides, driving them towards specific helical formations that are essential for their biological function .

Properties

IUPAC Name

(1R,2S)-2-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQHEVWOPJDAAX-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256649
Record name (1R,2S)-2-Aminocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189101-43-7
Record name (1R,2S)-2-Aminocyclohexane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189101-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-Aminocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Aminocyclohexanecarboxylic acid
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cis-2-Aminocyclohexanecarboxylic acid
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cis-2-Aminocyclohexanecarboxylic acid
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cis-2-Aminocyclohexanecarboxylic acid
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cis-2-Aminocyclohexanecarboxylic acid
Reactant of Route 6
cis-2-Aminocyclohexanecarboxylic acid

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